molecular formula C10H14ClN5O2 B12475710 2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B12475710
M. Wt: 271.70 g/mol
InChI Key: YDFDMTOIENCNFR-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15ClN6O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include oxidized forms of the compound, depending on the specific conditions used.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitropyrimidine-4,6-diamine
  • 2-chloro-4,6-diaminopyrimidine
  • 5-nitro-2-chloropyrimidine

Uniqueness

2-chloro-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the cyclohexyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

2-chloro-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C10H14ClN5O2/c11-10-14-8(12)7(16(17)18)9(15-10)13-6-4-2-1-3-5-6/h6H,1-5H2,(H3,12,13,14,15)

InChI Key

YDFDMTOIENCNFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl

Origin of Product

United States

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